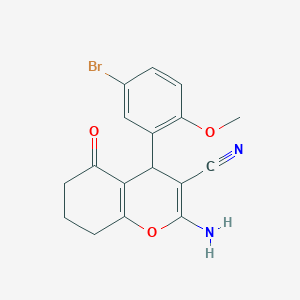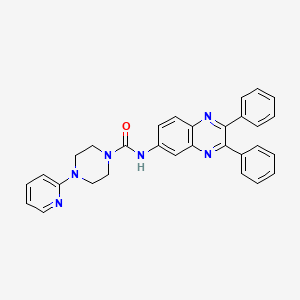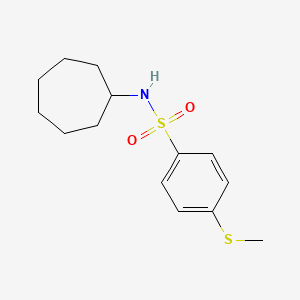![molecular formula C19H20N2O2 B5117257 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5117257.png)
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPCC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is that it has been found to have low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
Future Directions
There are several future directions for research on 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One potential direction is to investigate the use of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with other anti-cancer agents to enhance its effectiveness. Another potential direction is to explore the use of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential side effects.
Synthesis Methods
The synthesis of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride and then with 3-(1-pyrrolidinylcarbonyl)aniline. The resulting product is then treated with hydrochloric acid to obtain 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a white crystalline powder.
Scientific Research Applications
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
4-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-15(10-8-14)18(22)20-17-6-4-5-16(13-17)19(23)21-11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXFCZEPBJZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)

![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)
![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)

![3-(4-methoxybenzyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117210.png)
![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)


![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)

![N'-cyclopentyl-N-methyl-N-[2-(4-morpholinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5117258.png)